4-bromo-2-fluoro-N,5-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-fluoro-N,5-dimethylaniline is an organic compound that belongs to the class of anilines. It is characterized by the presence of bromine, fluorine, and methyl groups attached to the benzene ring. This compound is used as a building block in various chemical syntheses and has applications in different fields of scientific research.
Vorbereitungsmethoden
The synthesis of 4-bromo-2-fluoro-N,5-dimethylaniline typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using reagents such as zinc amalgam and hydrochloric acid (Clemmensen reduction).
Analyse Chemischer Reaktionen
4-Bromo-2-fluoro-N,5-dimethylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating and electron-withdrawing groups on the benzene ring.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Nucleophilic Substitution: The bromine and fluorine atoms can be substituted by nucleophiles in the presence of suitable reagents.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-fluoro-N,5-dimethylaniline is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and interactions.
Medicine: This compound is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-bromo-2-fluoro-N,5-dimethylaniline involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can affect cellular pathways and biochemical processes, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-fluoro-N,5-dimethylaniline can be compared with other similar compounds, such as:
4-Bromo-2,5-dimethylaniline: Lacks the fluorine atom, which can affect its reactivity and applications.
2,6-Dimethylaniline: Lacks both bromine and fluorine atoms, making it less reactive in certain chemical reactions.
4-Chloro-2,6-dimethylaniline: Contains chlorine instead of bromine and fluorine, leading to different chemical properties and applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H9BrFN |
---|---|
Molekulargewicht |
218.07 g/mol |
IUPAC-Name |
4-bromo-2-fluoro-N,5-dimethylaniline |
InChI |
InChI=1S/C8H9BrFN/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4,11H,1-2H3 |
InChI-Schlüssel |
SXBIALABIKAUBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1Br)F)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.